molecular formula C20H18FNO3 B2760167 1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797022-76-4

1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2760167
CAS No.: 1797022-76-4
M. Wt: 339.366
InChI Key: LMZKIOKFWDGFDB-UHFFFAOYSA-N
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Description

1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one is a synthetic organic compound characterized by its unique spiro structure

Scientific Research Applications

1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

Target of Action

The primary targets of the compound 1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one are currently unknown. This compound is structurally related to benzofuran and indole derivatives , which are known to interact with a variety of targets, including enzymes, receptors, and ion channels.

Mode of Action

Based on its structural similarity to benzofuran and indole derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can lead to changes in the conformation or activity of the target, resulting in altered cellular processes.

Biochemical Pathways

Benzofuran and indole derivatives, to which this compound is structurally related, are known to affect a wide range of biochemical pathways . These include pathways involved in inflammation, cancer, and viral infections.

Result of Action

Benzofuran and indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one typically involves a multi-step process. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the piperidine moiety. The final step involves the acetylation of the 4-fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

  • 1’-[2-(4-Chlorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one
  • 1’-[2-(4-Methylphenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one
  • 1’-[2-(4-Methoxyphenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one

Uniqueness: 1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs.

Properties

IUPAC Name

1'-[2-(4-fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-15-8-6-14(7-9-15)12-18(23)22-11-3-10-20(13-22)17-5-2-1-4-16(17)19(24)25-20/h1-2,4-9H,3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKIOKFWDGFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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